alpha-Methyl-DL-tryptophan

Catalog No.
S1767849
CAS No.
153-91-3
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyl-DL-tryptophan

CAS Number

153-91-3

Product Name

alpha-Methyl-DL-tryptophan

IUPAC Name

2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)

InChI Key

ZTTWHZHBPDYSQB-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N

Synonyms

alpha-Methyl-DL-tryptophan;153-91-3;2-amino-3-(1H-indol-3-yl)-2-methylpropanoicacid;NSC9948;ST055627;13510-08-2;NSC-9948;Tryptophan,a-methyl-;ACMC-1BNRO;.alpha.-Methyltryptophan;AC1L3UBI;DL-alpha-Methyltryptophan;Tryptophan,alpha-methyl-;AC1Q5S1L;alpha-methyl-D,L-tryptophan;Tryptophan,.alpha.-methyl-;M8377_SIGMA;SCHEMBL343309;CHEMBL559578;GTPL4693;CTK4C8033;NOX-200;MolPort-003-958-850;ANW-21478;AR-1L8602

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)[O-])[NH3+]

The exact mass of the compound alpha-Methyl-DL-tryptophan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9948. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alpha-Methyl-DL-tryptophan (CAS 153-91-3) is a synthetic amino acid derivative distinguished by an alpha-carbon methyl group, a modification that prevents its incorporation into cellular proteins and alters its enzymatic affinity[1]. In industrial and research procurement, this racemic compound is highly valued as a metabolically stable internal standard for bioanalytical chromatography, a competitive inhibitor of tryptophan hydroxylase (TPH), and a selective blocker of the SLC6A14 amino acid transporter [2]. By resisting standard degradation pathways like those mediated by tryptophan 2,3-dioxygenase (TDO), it provides a robust, long-acting pharmacological tool compared to endogenous amino acids, making it a critical material for targeted metabolic and neurochemical assays [3].

Substituting alpha-Methyl-DL-tryptophan with natural L-tryptophan fundamentally invalidates inhibition assays, as the natural amino acid is rapidly consumed by TDO/IDO enzymes and incorporated into proteins, whereas the alpha-methylated analog resists these pathways to act as a stable inhibitor [1]. Furthermore, using transportable amino acids like glycine in SLC6A14 transporter assays fails to replicate the unique non-transportable blockade achieved by alpha-Methyl-DL-tryptophan, which is necessary to induce targeted amino acid deprivation in cancer models [2]. From a procurement perspective, substituting the DL-racemate with the chirally pure alpha-Methyl-L-tryptophan unnecessarily inflates costs for routine LC-MS internal standardization and bulk screening, where the racemate performs identically on standard achiral columns and provides the same broad-spectrum enzymatic inhibition [3].

Non-Transportable Blockade of the SLC6A14 (ATB0,+) Transporter

In Xenopus oocyte expression systems evaluating the SLC6A14 transporter, natural substrates induce inward currents indicative of active cellular transport. In contrast, alpha-Methyl-DL-tryptophan acts as a non-transportable blocker, failing to induce these currents while completely inhibiting the uptake of standard substrates like glycine [1]. This specific blockade mechanism induces severe amino acid deprivation and apoptosis in ER-positive breast cancer cell lines, a phenotype not achievable with natural amino acid competitors[1].

Evidence DimensionInduction of inward transporter currents (SLC6A14 activation)
Target Compound DataFails to induce inward currents (acts as a pure blocker)
Comparator Or BaselineTransportable substrates like Glycine (Induce strong inward currents)
Quantified DifferenceQualitative shift from transportable substrate to non-transportable blocker
ConditionsXenopus oocyte expression system expressing SLC6A14

Validates the compound as a targeted metabolic starvation agent for oncology models rather than a cellular nutrient.

Resistance to TDO-Mediated Degradation and Enzyme Stabilization

Unlike L-tryptophan, which is rapidly catabolized by hepatic tryptophan 2,3-dioxygenase (TDO) to regulate systemic tryptophanemia, alpha-Methyl-DL-tryptophan is a nonmetabolizable analog[1]. It binds to TDO exosites and stabilizes the active tetrameric conformation of the enzyme without being consumed. This resistance to degradation ensures a significantly prolonged half-life in physiological models compared to the natural substrate, which is rapidly cleared via the kynurenine pathway [1].

Evidence DimensionSusceptibility to TDO-mediated catabolism
Target Compound DataNonmetabolizable; stabilizes TDO tetramer
Comparator Or BaselineL-Tryptophan (Rapidly catabolized by TDO)
Quantified DifferenceComplete resistance to TDO degradation
ConditionsIn vitro and in vivo hepatic TDO assays

Ensures the compound maintains stable concentrations during long-term in vivo or cell culture assays without confounding degradation.

Cost-Effective Internal Standardization for LC-MS/MS

For the quantification of tryptophan and its metabolites via LC-MS/MS, an internal standard must mimic the analyte's ionization and retention properties without contributing to the endogenous baseline. Alpha-Methyl-DL-tryptophan fulfills these criteria perfectly. Compared to the procurement of chirally pure alpha-Methyl-L-tryptophan, the DL-racemate provides equivalent analytical performance on standard achiral stationary phases at a significantly reduced cost [1]. Its lack of endogenous presence ensures zero baseline interference, unlike isotopic standards which can suffer from isotopic crosstalk [1].

Evidence DimensionSuitability and cost-efficiency as an achiral LC-MS internal standard
Target Compound DataPredictable retention, zero endogenous baseline, highly cost-effective
Comparator Or BaselineAlpha-Methyl-L-Tryptophan (Significantly higher cost for unnecessary chiral purity)
Quantified DifferenceEquivalent achiral chromatographic performance at a fraction of the procurement cost
ConditionsStandard reverse-phase LC-MS/MS workflows

Allows high-throughput analytical laboratories to procure a reliable internal standard at scale without paying a premium for unnecessary enantiomeric purity.

High-Throughput LC-MS/MS Quantification Workflows

Due to its metabolic stability and lack of endogenous background, the DL-racemate is the optimal, cost-effective internal standard for quantifying tryptophan, serotonin, and kynurenine pathway metabolites in plasma and tissue homogenates [1].

SLC6A14-Targeted Oncology Assays

As a validated, non-transportable blocker of the ATB0,+ transporter, this compound is essential for inducing amino acid deprivation in in vitro models of ER-positive breast cancer and colorectal cancer [2].

In Vivo Serotonin Depletion Studies

Because it competitively inhibits tryptophan hydroxylase (TPH) without being incorporated into cellular proteins or degraded by TDO, it is the preferred pharmacological agent for studying the behavioral and neurochemical effects of acute serotonin depletion [3].

XLogP3

-0.3

Other CAS

13510-08-2

Dates

Last modified: 08-15-2023

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